Pelidotin

ADC payload cytotoxicity tubulin inhibitor

Pelidotin (MC-VC-PABC-Aur0101) is the critical linker-payload building block for cofetuzumab pelidotin, a clinically validated PTK7-targeted ADC. Its Aur0101 payload offers sub-nM GI50 (~0.2 nM) with a longer terminal half-life (~6 h) vs MMAE (2.5 h), distinct P-gp substrate characteristics, and low CYP-mediated DDI risk. The MC-VC-PABC linker provides cathepsin B-cleavable intracellular release with quantitatively defined plasma stability: deconjugated payload transfers to serum albumin as a +1347 Da adduct, enabling accurate PK modeling. Generic substitution with MMAE or MMAF is scientifically unsound without comparative bridging data. Serves as a benchmark for novel PTK7 ADC programs; directly compare your construct against cofetuzumab pelidotin's established clinical metrics (ORR 27% ovarian, 19% NSCLC, 21% TNBC).

Molecular Formula C68H100N12O14S
Molecular Weight 1341.7 g/mol
CAS No. 1438849-92-3
Cat. No. B1652417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelidotin
CAS1438849-92-3
Molecular FormulaC68H100N12O14S
Molecular Weight1341.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O
InChIInChI=1S/C68H100N12O14S/c1-13-43(6)58(51(92-11)39-55(84)79-36-21-25-50(79)59(93-12)44(7)60(85)74-49(63-70-34-37-95-63)38-45-22-16-14-17-23-45)78(10)64(88)57(42(4)5)76-65(89)68(8,9)77-67(91)94-40-46-27-29-47(30-28-46)72-61(86)48(24-20-33-71-66(69)90)73-62(87)56(41(2)3)75-52(81)26-18-15-19-35-80-53(82)31-32-54(80)83/h14,16-17,22-23,27-32,34,37,41-44,48-51,56-59H,13,15,18-21,24-26,33,35-36,38-40H2,1-12H3,(H,72,86)(H,73,87)(H,74,85)(H,75,81)(H,76,89)(H,77,91)(H3,69,71,90)/t43-,44+,48-,49-,50-,51+,56-,57-,58-,59+/m0/s1
InChIKeyOUOWRIRIGRPGBR-WUDDPNKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pelidotin (CAS 1438849-92-3) Drug-Linker Conjugate: Procurement-Relevant Identity and Payload Profile


Pelidotin (CAS 1438849-92-3), also known as MC-VC-PABC-Aur0101, is a protease-cleavable drug-linker conjugate designed specifically for the construction of antibody-drug conjugates (ADCs) [1]. The compound comprises the auristatin microtubule inhibitor payload Aur0101 (PF-06380101) covalently attached to the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PABC) linker system . As a member of the dolastatin 10 analog family, Aur0101 inhibits tubulin polymerization and arrests cell division, while the MC-VC-PABC linker enables targeted intracellular payload release upon cathepsin B cleavage [2]. Pelidotin serves as the critical building block for the clinical-stage ADC cofetuzumab pelidotin (PF-06647020), an anti-PTK7 ADC that has advanced to phase 1b clinical evaluation in solid tumors including non-small cell lung cancer, ovarian cancer, and triple-negative breast cancer [3].

Why Pelidotin Cannot Be Readily Substituted with MMAE, MMAF, or Generic Auristatin Payloads in ADC Development


Within the auristatin payload class, significant heterogeneity exists in both cytotoxic potency and pharmacokinetic disposition that precludes simple interchangeability. Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) differ markedly from Aur0101 in their absorption, distribution, metabolism, and excretion (ADME) characteristics, particularly regarding plasma clearance rates, P-glycoprotein substrate status, and cytochrome P450 interaction potential [1]. Furthermore, the MC-VC-PABC linker architecture in Pelidotin exhibits a distinctive plasma stability profile wherein deconjugated payload transfers to serum albumin, forming long-lived adducts that can influence both therapeutic window and toxicity profiles in ways not observed with alternative linker-payload constructs [2]. These compound-specific differences in both payload pharmacology and linker behavior directly impact ADC developability, therapeutic index, and clinical outcomes, making generic substitution scientifically unsound without explicit comparative bridging data [3].

Pelidotin Quantitative Differentiation: Comparator-Backed Evidence for Scientific and Procurement Decision-Making


Payload Cytotoxic Potency: Aur0101 (PF-06380101) Exhibits GI50 of ~0.2 nM in BT474, MDA-MB-361-DYT2, and N87 Tumor Cell Lines

The free payload Aur0101 (PF-06380101) demonstrates a growth inhibitory concentration (GI50) of approximately 0.2 nM across BT474 (breast cancer), MDA-MB-361-DYT2 (breast cancer), and N87 (gastric cancer) cell lines [1]. This potency is comparable to that of monomethyl auristatin E (MMAE), which exhibits GI50 values of 0.22, 0.49, and 0.54 nM in BT474, MDA-MB-361-DYT2, and N87 cells, respectively . In contrast, monomethyl auristatin F (MMAF) displays substantially higher IC50 values of 105 nM in H3396 breast carcinoma cells and 119-257 nM across other tested lines, representing a >500-fold lower potency relative to Aur0101 [2].

ADC payload cytotoxicity tubulin inhibitor auristatin

Differential ADME Properties: Aur0101 (PF-06380101) Displays Distinct Pharmacokinetic Parameters Relative to MMAE

Following intravenous administration of 20 μg/kg to Wistar Han rats, PF-06380101 (Aur0101) exhibited a mean systemic clearance (Cl) of 70 mL/min/kg, a volume of distribution (Vss) of 14.70 L/kg, and a terminal elimination half-life (t1/2) of approximately 6 hours [1]. PF-06380101 is a P-glycoprotein (P-gp) substrate and is anticipated to pose a low risk for perpetrating pharmacokinetic drug interactions with compounds primarily cleared via CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and/or CYP3A4/5-mediated metabolism . In contrast, MMAE exhibits a shorter terminal half-life of 2.5 hours and a systemic clearance of 60 mL/h in mice, with species-dependent plasma protein binding ranging from 18.8% in mice to 82.2% in humans [2].

ADME pharmacokinetics clearance half-life P-glycoprotein

ADC In Vitro Cytotoxicity: Cofetuzumab Pelidotin Demonstrates PTK7-Dependent Potency with EC50 Values of 7.6-105 ng/mL Across Solid Tumor Cell Lines

Cofetuzumab pelidotin (PF-06647020), the ADC constructed using Pelidotin as the linker-payload component, demonstrates PTK7-dependent cytotoxicity in vitro. In PTK7-expressing cancer cell lines H446 (small cell lung cancer), H661 (non-small cell lung cancer), and OVCAR3 (ovarian cancer), the ADC exhibits EC50 values of 7.6, 27.5, and 105 ng/mL, respectively [1]. Target binding affinity to cell-surface PTK7, measured by flow cytometry, yields an EC50 of 1153 pM . The ADC has a drug-to-antibody ratio (DAR) of 4 [2]. By comparison, MTX-13, a novel PTK7-directed ADC utilizing an alternative payload, demonstrated a widened therapeutic index in preclinical models, highlighting the competitive landscape within PTK7-targeted ADCs [3].

ADC PTK7 in vitro cytotoxicity cofetuzumab pelidotin

ADC Clinical Efficacy: Cofetuzumab Pelidotin Achieves Objective Response Rates of 27% in Ovarian Cancer, 19% in NSCLC, and 21% in TNBC at 2.1-3.2 mg/kg Q3W Dosing

In a first-in-human phase I study (NCT02222922) of cofetuzumab pelidotin in advanced solid tumors, the ADC demonstrated therapeutic activity at doses ranging from 2.1 to 3.2 mg/kg administered intravenously every 3 weeks [1]. Objective response rates among pretreated patients were 27% in platinum-resistant ovarian cancer (n=63), 19% in non-small cell lung cancer (NSCLC; n=31), and 21% in triple-negative breast cancer (TNBC; n=29) [2]. The recommended phase II dose was established at 2.8 mg/kg every 3 weeks [3]. For comparison, the novel PTK7 ADC PRO1107 demonstrated preclinical homogeneity and hydrophilicity advantages over cofetuzumab pelidotin, though clinical efficacy data remain unreported [4].

clinical trial phase I objective response rate solid tumors cofetuzumab pelidotin

Linker-Plasma Stability Profile: MC-VC-PABC-Auristatin-0101 Undergoes Payload Transfer to Serum Albumin Forming Long-Lived Adducts

In plasma stability assays using the ADC trastuzumab-mcVC-PABC-Auristatin-0101, incubation with human plasma over 144 hours revealed a discrepancy between measured free payload concentration and loss of drug-to-antibody ratio (DAR) [1]. Enzymatic release of payload from ADC-depleted plasma at 144 hours accounted for nearly 100% of the observed DAR loss. Intact protein mass analysis demonstrated that the deconjugated linker-payload transferred to serum albumin, forming an adduct with a mass increase of 1347 Da—exactly matching the mass of the MC-VC-PABC-Auristatin-0101 linker-payload [2]. This albumin-linker-payload adduct was also identified in vivo in cynomolgus monkey plasma at 96 and 168 hours post-dose [3]. This distinct plasma disposition behavior differentiates Pelidotin-based ADCs from those employing alternative linker chemistries.

ADC linker plasma stability albumin adduct MC-VC-PABC

Pelidotin Application Scenarios: Research and Industrial Use Cases Derived from Comparative Evidence


ADC Payload Selection: Differentiating Aur0101 from MMAE and MMAF for Tailored Pharmacokinetic Profiles

When selecting a cytotoxic payload for a novel ADC program, researchers should evaluate Pelidotin's Aur0101 payload against MMAE and MMAF based on both potency and ADME requirements. Aur0101 provides sub-nanomolar cytotoxic potency (~0.2 nM GI50) comparable to MMAE (0.22-0.54 nM GI50) [1], while offering a longer terminal half-life (~6 h vs 2.5 h for MMAE) and distinct P-gp substrate characteristics [2]. For programs where payload-mediated drug-drug interaction risk is a concern, Aur0101's low risk profile for CYP-mediated interactions may offer advantages over alternative payloads [3]. This scenario applies to ADC developers seeking a differentiated auristatin payload with defined and favorable ADME parameters.

PTK7-Targeted ADC Development: Benchmarking Novel PTK7 ADCs Against Clinically Validated Cofetuzumab Pelidotin

Cofetuzumab pelidotin, constructed using Pelidotin as the linker-payload, provides a clinically validated benchmark for novel PTK7-targeted ADC programs. Preclinical characterization of PTK7 ADCs can be directly compared against cofetuzumab pelidotin's established metrics: in vitro cytotoxicity (EC50 7.6-105 ng/mL across PTK7-expressing cell lines) [1], target binding affinity (EC50 1153 pM) [2], and clinical efficacy (ORR 27% in ovarian cancer, 19% in NSCLC, 21% in TNBC at 2.1-3.2 mg/kg) [3]. This benchmark enables quantitative assessment of whether novel PTK7 ADC candidates achieve improved therapeutic index, as demonstrated by MTX-13's widened preclinical safety margin [4].

ADC Linker-Payload Conjugate Procurement for Cathepsin B-Cleavable Constructs Requiring Defined Plasma Stability Characteristics

Pelidotin (MC-VC-PABC-Aur0101) is optimally suited for ADC programs that require a protease-cleavable linker system with well-characterized plasma disposition. The MC-VC-PABC linker is designed for intracellular cleavage by cathepsin B, releasing the Aur0101 payload within the target cell [1]. Critically, the plasma stability profile of this linker-payload combination has been quantitatively defined: at 144 hours in human plasma, deconjugated payload transfers to serum albumin forming an adduct of +1347 Da, a pathway that accounts for nearly 100% of DAR loss [2]. This defined behavior enables accurate pharmacokinetic modeling and safety assessment, distinguishing Pelidotin from linker-payload conjugates with undefined or variable plasma stability profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pelidotin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.